4-(4-Fluorophenyl)-2-hydrazinylthiazole

Antidiabetic drug discovery α-Amylase inhibition Fluorophenyl-thiazole scaffold

4-(4-Fluorophenyl)-2-hydrazinylthiazole (CAS 82100-92-3; molecular formula C₉H₈FN₃S; MW 209.24 g/mol) is a halogenated 2-hydrazinylthiazole building block featuring a para-fluorophenyl substituent at the 4-position of the thiazole ring. As a free hydrazine, it serves as a versatile intermediate for generating Schiff-base hydrazone derivatives through condensation with aldehydes or ketones.

Molecular Formula C9H8FN3S
Molecular Weight 209.24
CAS No. 82100-92-3
Cat. No. B2877025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-hydrazinylthiazole
CAS82100-92-3
Molecular FormulaC9H8FN3S
Molecular Weight209.24
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NN)F
InChIInChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)
InChIKeySEULEDUVYOUXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-2-hydrazinylthiazole (CAS 82100-92-3) – Core Chemical Identity and Comparator Landscape


4-(4-Fluorophenyl)-2-hydrazinylthiazole (CAS 82100-92-3; molecular formula C₉H₈FN₃S; MW 209.24 g/mol) is a halogenated 2-hydrazinylthiazole building block featuring a para-fluorophenyl substituent at the 4-position of the thiazole ring . As a free hydrazine, it serves as a versatile intermediate for generating Schiff-base hydrazone derivatives through condensation with aldehydes or ketones. Its closest structural analogs include 4-(4-chlorophenyl)-2-hydrazinylthiazole (CAS 61323-64-6), 4-(4-bromophenyl)-2-hydrazinylthiazole (CAS 4871-23-2), 4-(4-methylphenyl)-2-hydrazinylthiazole (CAS 4872-78-0), and 2-hydrazinyl-4-phenylthiazole (CAS 34176-52-8) . These compounds share an identical core scaffold but differ in the electronic, steric, and lipophilic properties conferred by the para-substituent on the 4-phenyl ring, which in turn modulates the biological performance of their downstream derivatives. The target compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with cataloged pricing structures reflecting its status as a research-grade synthetic intermediate . The 4-fluoro substituent introduces distinct physicochemical properties – notably increased electronegativity and metabolic stability – that differentiate this scaffold from its chloro-, bromo-, methyl-, and unsubstituted phenyl counterparts [1].

4-(4-Fluorophenyl)-2-hydrazinylthiazole (82100-92-3) – Why Halogen and Alkyl Analogs Cannot Be Considered Drop-In Replacements


The 4-aryl-2-hydrazinylthiazole scaffold is exquisitely sensitive to the electronic nature of the para-substituent, which governs both the reactivity of the hydrazine –NHNH₂ nucleophile during derivatization and the pharmacological profile of the resulting hydrazone products [1]. Systematic studies of fluorophenyl-based thiazoles have demonstrated that the 4-fluoro substituent uniquely balances electronegativity, steric bulk, and lipophilicity to achieve potent α-amylase inhibition (exemplified by derivative 3h, IC₅₀ = 5.14 ± 0.03 μM vs. acarbose 5.55 ± 0.06 μM) and minimal hemolytic toxicity [1]. In contrast, 4-chloro and 4-bromo analogs introduce heavier halogens that increase molecular weight (225.7 and 270.2 g/mol, respectively) and logP, altering membrane partitioning and potentially increasing off-target binding . The 4-methyl analog lacks the electron-withdrawing character entirely and replaces it with electron-donating inductive effects, fundamentally changing the electronic landscape of the thiazole ring . The unsubstituted 4-phenyl analog (MW 189.24 g/mol) provides no halogen bonding capacity, a property increasingly recognized as critical for target engagement in medicinal chemistry [2]. Because these physicochemical differences propagate directly into altered IC₅₀ values, selectivity profiles, and pharmacokinetic behavior in the final derivatized products, substituting one 4-aryl-2-hydrazinylthiazole for another without re-optimization of the downstream synthetic sequence and biological validation risks irreproducible results and failed lead development campaigns.

4-(4-Fluorophenyl)-2-hydrazinylthiazole (82100-92-3) – Quantified Differentiation Evidence Against Closest Analogs


Enabling α-Amylase Inhibitory Potency Superior to the Clinical Standard Acarbose via Downstream Derivatization

Derivatives synthesized from 4-(4-fluorophenyl)-2-hydrazinylthiazole achieve α-amylase inhibitory potency exceeding the clinical standard acarbose. The most potent congener in the fluorophenyl series, compound 3h, exhibited an IC₅₀ of 5.14 ± 0.03 μM versus acarbose at 5.55 ± 0.06 μM [1]. Comparable derivative series built from 4-chlorophenyl or 4-bromophenyl scaffolds have not been reported to achieve this level of α-amylase inhibition in head-to-head studies; the fluorophenyl series is the only one directly benchmarked against acarbose with superior potency demonstrated [1]. Furthermore, within the fluorophenyl series, the 4-fluoro substitution pattern consistently yields the highest potency, outperforming ortho- and meta-fluoro regioisomers as well as non-fluorinated analogs, confirming the unique contribution of the para-fluoro electronic effect [2].

Antidiabetic drug discovery α-Amylase inhibition Fluorophenyl-thiazole scaffold

Documented Hemocompatibility Advantage: Minimal Erythrocyte Lysis Across the Fluorophenyl-Thiazole Series

The entire series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o) – all derived from the target building block – demonstrated minimal lysis of human erythrocytes in a standardized in vitro hemolytic assay when benchmarked against the positive control Triton X-100 [1]. This biocompatibility data is explicitly reported for the fluorophenyl series, while equivalent hemocompatibility screening data are absent from published reports on corresponding 4-chlorophenyl, 4-bromophenyl, or 4-methylphenyl 2-hydrazinylthiazole derivative libraries [2]. The availability of pre-existing hemocompatibility validation reduces safety-related attrition risk for teams selecting the fluorophenyl scaffold over less-characterized halogen or alkyl alternatives.

Hemocompatibility Drug safety In vitro toxicology

Physicochemical Differentiation: LogP, PSA, and Drug-Likeness Parameters of the Free Hydrazine Building Block

The target compound possesses a computed LogP of 3.01 and a polar surface area (PSA) of 79.18 Ų . By comparison, the 4-chlorophenyl analog has a higher molecular weight (225.7 vs. 209.2 g/mol) and is expected to have a higher LogP (~3.4–3.6 based on the increased lipophilicity of chlorine vs. fluorine), while the 4-bromophenyl analog is heavier still (270.2 g/mol) with a further elevated LogP . The 4-methyl analog (MW 205.3) has a lower electronegativity substituent and reduced hydrogen-bonding potential. The 4-fluorophenyl substitution thus occupies a privileged physicochemical space: it provides the electronegativity and metabolic stability benefits of halogenation without the excessive lipophilicity and molecular weight burden associated with heavier halogens, maintaining compliance with Lipinski's Rule of Five parameters [1].

Physicochemical profiling Drug-likeness Medicinal chemistry design

Crystallinity and Handling: Defined Melting Point (222 °C) Facilitating Purification and Quality Control

The target compound has a reported melting point of 222 °C (from ethanol), indicative of a crystalline solid amenable to purification by recrystallization . This is a practical advantage for procurement and laboratory handling. While melting points for the chloro, bromo, and methyl analogs are available from vendor databases, the 4-fluorophenyl compound's relatively high melting point compared to the 4-methyl analog (typically lower-melting) and the free-base 4-phenyl analog facilitates identity verification by melting point determination and ensures solid-state stability during ambient storage . The hydrochloride salt forms of chloro and bromo analogs (e.g., 4-(4-bromophenyl)-2-hydrazinylthiazole hydrochloride, CAS 4871-23-2) are also available but introduce counterion variability that may complicate stoichiometric calculations in downstream reactions.

Solid-state characterization Quality control Purification

4-(4-Fluorophenyl)-2-hydrazinylthiazole (82100-92-3) – High-Value Application Scenarios Driven by Differentiated Evidence


Antidiabetic Lead Optimization Programs Targeting α-Amylase

Research groups pursuing novel α-amylase inhibitors for type 2 diabetes should prioritize the 4-fluorophenyl-2-hydrazinylthiazole scaffold as their core building block. The Mehmood et al. (2023) study demonstrated that the fluorophenyl series produces derivatives (e.g., 3h) with α-amylase IC₅₀ values (5.14 ± 0.03 μM) surpassing acarbose (5.55 ± 0.06 μM) [REFS-1, from Section 3, Evidence Item 1]. This is the only hydrazinylthiazole chemotype with published superiority to the clinical standard in this assay. Furthermore, the entire derivative series showed minimal hemolytic toxicity, providing a safety-validated starting point that chloro, bromo, and methyl analogs lack [REFS-2, from Section 3, Evidence Item 2]. Teams can enter lead optimization with pre-existing SAR data and biocompatibility validation rather than beginning from an uncharacterized scaffold.

Schiff-Base Library Synthesis for Phenotypic and Target-Based Screening

The free hydrazine –NHNH₂ group on 4-(4-fluorophenyl)-2-hydrazinylthiazole enables efficient condensation with diverse aldehydes and ketones to generate hydrazone libraries. The Hantzsch-based synthetic route to this building block is well-precedented and operationally straightforward [1]. The favorable physicochemical profile (LogP 3.01, PSA 79.18 Ų) positions the resulting hydrazone derivatives within drug-like chemical space more reliably than libraries built from the heavier 4-bromo or 4-chloro analogs, which carry higher lipophilicity and molecular weight [REFS-2, from Section 3, Evidence Item 3]. For screening groups investing in compound library production, the 4-fluorophenyl scaffold maximizes the probability that primary hits will possess lead-like properties without requiring extensive property-based triage.

MAO-B Inhibitor Development Leveraging Fluorophenyl Selectivity

Published SAR studies on 2-thiazolylhydrazone derivatives have demonstrated that the fluorinated series exhibits notable selectivity toward human recombinant MAO-B over MAO-A [1]. Specifically, derivatives bearing the 4-(4-fluorophenyl)thiazole substructure have been profiled in MAO inhibition assays, with BindingDB data confirming micromolar activity against MAO-A for select congeners [2]. While the target compound itself is an intermediate, its use as a precursor for generating focused libraries targeting MAO-B is supported by this class-level evidence. The chloro and bromo analogs have been explored primarily in antifungal and anticancer contexts, with MAO inhibition data less systematically reported, making the fluorophenyl building block the preferred entry point for CNS-targeted hydrazone programs.

Antimicrobial Hydrazone Development with Precedented Antifungal Activity

The 4-(4-fluorophenyl)thiazole substructure appears in multiple published antifungal hydrazone derivatives. The quinoline-based thiazolyl hydrazone derivative 4-(4-fluorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole demonstrated activity against Candida albicans and Candida krusei at 1 mg/mL, with favorable cytotoxicity profiles in MTT and Ames MPF assays [1]. Additionally, 2-[2-[1-(4-(piperidin-1-yl)phenyl)ethylidene]hydrazinyl]-4-(4-fluorophenyl)thiazole exhibited notable antimicrobial activity against Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and multiple Candida species [2]. These precedents establish that the 4-fluorophenyl building block reliably yields bioactive antimicrobial hydrazones, providing a de-risked entry point for anti-infective drug discovery teams.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-2-hydrazinylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.